3-(Benzylamino)oxolane-3-carbonitrile

Beschreibung

3-(Benzylamino)oxolane-3-carbonitrile is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a benzylamino group and a nitrile moiety at the 3-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol, and it is assigned the CAS registry number 1254809-47-6 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive nitrile group, which enables further functionalization. Available purity grades for research purposes typically range from 95% to 99%, as noted in commercial catalogs .

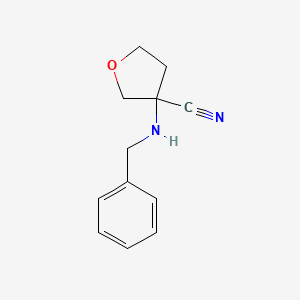

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(benzylamino)oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-12(6-7-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPCXIXBNHAQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amination of Oxolane-3-carbonitrile Precursors

One common approach involves starting from oxolane-3-carbonitrile derivatives, which are then reacted with benzylamine under controlled conditions to form the target benzylamino compound. This nucleophilic substitution typically requires:

- Base catalysis to activate the amine nucleophile.

- Controlled temperature (often ambient to moderate heating) to optimize yield and minimize side reactions.

- Solvent choice such as polar aprotic solvents (e.g., acetonitrile, DMF) to facilitate nucleophilic attack.

Protection and Deprotection Strategies

In some synthetic routes, protecting groups like benzyloxycarbonyl (Cbz) are introduced to the amino group to control reactivity and improve selectivity during multi-step synthesis. For example:

- Protection of the amino group with benzyl chloroformate under alkaline conditions.

- Subsequent functionalization of the oxolane ring.

- Final deprotection by hydrogenolysis or acidic conditions to yield the free benzylamino compound.

This strategy is particularly useful when the synthesis involves sensitive intermediates or requires selective functional group transformations.

Reaction Conditions and Optimization

Purification and Characterization

Post-synthesis, purification is typically achieved by recrystallization (e.g., ethanol/water mixtures) or flash chromatography using silica gel with eluent mixtures such as n-pentane/ethyl acetate. Analytical methods to confirm purity and structure include:

- High-Performance Liquid Chromatography (HPLC) using C18 columns with UV detection at 254 nm.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Key signals include aromatic benzyl protons (~7.3–7.4 ppm), methylene protons adjacent to nitrogen (~4.5–5.0 ppm), and oxolane ring protons (~1.5–2.5 ppm).

- Melting Point Determination : Used to confirm compound identity and purity, with values consistent with structurally related oxolane derivatives.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Amination | Benzylamine, base, polar aprotic solvent | Straightforward, moderate conditions | Requires pure oxolane-3-carbonitrile precursor |

| Protection/Deprotection | Benzyl chloroformate, base, acidic or hydrogenolytic cleavage | High selectivity, protects amino group | Additional steps, requires careful control |

| Cyanide Substitution | NaCN/KCN, polar aprotic solvent | Efficient nitrile introduction | Toxic reagents, requires safety measures |

| Microwave-Assisted Cycloaddition | Arylideneaminopyrroles, microwave, solvent-free | Rapid, high yield, eco-friendly | Specialized equipment needed |

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylamino)oxolane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Oxo derivatives of this compound.

Reduction: Primary amines.

Substitution: Various substituted benzylamino oxolane derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Benzylamino)oxolane-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Benzylamino)oxolane-3-carbonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features

Key Observations :

- Nitrile vs.

- Oxolane vs. Oxane: The oxane ring in 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile introduces a six-membered ring, which may alter conformational stability compared to the five-membered oxolane system .

- Bromoethoxy Substituent: The bromine atom in 3-(2-bromoethoxy)oxolane-3-carbonitrile (CAS 888723-43-1) offers a handle for nucleophilic substitution reactions, unlike the benzylamino group in the target compound .

Molecular and Physicochemical Properties

Table 2: Molecular Data

Notes:

- The molecular formula for 3-(2-bromoethoxy)oxolane-3-carbonitrile (C₁₂H₁₃Cl₂N₃) conflicts with its name, which suggests a bromine atom rather than chlorine. This discrepancy may indicate a transcription error in the source material .

- The discontinued status of this compound contrasts with the commercial availability of its analogs, making the latter more viable for ongoing research .

Biologische Aktivität

3-(Benzylamino)oxolane-3-carbonitrile is an organic compound characterized by its unique molecular structure, which includes a five-membered oxolane ring substituted with a benzylamino group and a carbonitrile functional group. Its chemical formula is , and it has a molecular weight of approximately 202.25 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic substitution : Involves the reaction of benzylamine with appropriate carbonitrile precursors.

- Cyclization reactions : Utilizing isocyanides or other reactive intermediates to form the oxolane ring.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall effect on biological systems.

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been investigated for its ability to inhibit various pathogens and cancer cell lines, demonstrating significant activity against certain strains.

Case Studies

- Antimicrobial Activity : A study reported that derivatives of similar compounds showed effective inhibition against bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 100 µg/mL depending on the structural modifications .

- Anticancer Activity : In xenograft mouse models, compounds structurally related to this compound displayed anti-tumor effects, suggesting that this class of compounds could be explored further for cancer therapeutics .

Comparative Biological Activity Table

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Related Compound A | 6.25 | Antimicrobial |

| Related Compound B | 12.5 | Antimicrobial |

| Related Compound C | ≥100 | Antimicrobial |

Applications in Drug Design

Due to its unique structural features and biological activities, this compound serves as a promising building block in drug design. Its potential applications include:

- Development of new antimicrobial agents : Leveraging its activity against resistant bacterial strains.

- Cancer therapeutics : Investigating its role as a pan-RAS inhibitor or targeting specific cancer pathways.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzylamino)oxolane-3-carbonitrile?

- Methodological Answer : A plausible route involves functionalizing the oxolane (tetrahydrofuran) ring. For example, 3-(2-bromoethoxy)oxolane-3-carbonitrile (CAS 888723-43-1) could serve as a precursor, where the bromoethoxy group undergoes nucleophilic substitution with benzylamine . Alternatively, condensation reactions using cyanoenamine intermediates (e.g., β-chloroacrylonitrile derivatives) may enable the introduction of the benzylamino and nitrile groups in a single step . Key steps include:

- Ring formation : Cyclization of diols or halo-alcohols with nitrile precursors.

- Substitution : Reacting brominated oxolane derivatives with benzylamine under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR :

- ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm, multiplet), oxolane ring protons (δ 3.5–4.0 ppm, multiplet), and NH proton (δ 2.5–3.0 ppm, broad singlet).

- ¹³C NMR : Nitrile carbon (δ 115–120 ppm), oxolane carbons (δ 70–80 ppm), and benzyl carbons (δ 125–140 ppm) .

- IR : Stretching vibrations for nitrile (C≡N, ~2240 cm⁻¹) and secondary amine (N-H, ~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₂H₁₄N₂O: 202.26 g/mol).

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity issues arise during functionalization of the oxolane ring. For example, bromination or amination may yield multiple positional isomers. Strategies include:

- Steric control : Bulky directing groups (e.g., tert-butyl) on the oxolane ring can favor substitution at the 3-position .

- Catalytic methods : Transition-metal catalysts (e.g., Pd) for C-H activation to target specific positions .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 3-substitution), while higher temperatures favor thermodynamic stability .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry to identify reactive sites (e.g., nitrile group’s electrophilicity, amine’s nucleophilicity) .

- Frontier Molecular Orbital (FMO) analysis : Determine HOMO-LUMO gaps to predict regioselectivity in [2+3] cycloadditions with azides or nitrones.

- Transition-state modeling : Simulate activation energies for competing pathways (e.g., nitrile vs. amine participation) .

Safety and Handling

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent degradation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.